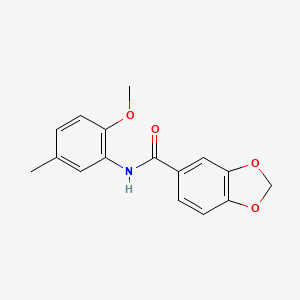

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide

Description

N-(2-Methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative characterized by a benzodioxole core linked to a substituted phenyl group via an amide bond. The 2-methoxy-5-methylphenyl substituent introduces both electron-donating (methoxy) and hydrophobic (methyl) groups, influencing the compound’s electronic and steric properties.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-3-5-13(19-2)12(7-10)17-16(18)11-4-6-14-15(8-11)21-9-20-14/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKUEZNGMWDACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349122-48-1 | |

| Record name | N-(2-METHOXY-5-METHYLPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxole derivative with an appropriate amine, such as 2-methoxy-5-methylphenylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substituted Benzodioxole Carboxamides

- N-(2-Methoxy-4-Nitrophenyl)-1,3-Benzodioxole-5-Carboxamide (C₁₅H₁₂N₂O₆) Structural Difference: Nitro group at the phenyl 4-position instead of methyl. Molecular weight (316.27 g/mol) is higher than the target compound due to the nitro group’s mass . Synthesis: Not detailed in evidence, but similar carboxamide coupling methods likely apply.

- 3,4-Methylenedioxy-U-47700 (N-[2-(Dimethylamino)Cyclohexyl]-N-Methyl-1,3-Benzodioxole-5-Carboxamide) Structural Difference: Cyclohexylamine substituent instead of phenyl. Impact: This opioid analog demonstrates the significance of the amine group in central nervous system activity.

Aliphatic Substituted Benzodioxole Carboxamides

- N-(1-Propylbutyl)-1,3-Benzodioxole-5-Carboxamide Structural Difference: Branched aliphatic chain (heptan-4-yl) instead of aromatic substituent. Impact: Classified as a flavoring agent with a high safety margin (NOEL = 20 mg/kg bw/day). The aliphatic chain enhances hydrophobicity, likely improving volatility for flavor/fragrance applications compared to the target compound’s aromatic group .

N-(1-Isopropyl-1,2-Dimethylpropyl)-1,3-Benzodioxole-5-Carboxamide

Heterocyclic-Linked Benzodioxole Carboxamides

- N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-Yl]-1,3-Benzodioxole-5-Carboxamide (4cb) Structural Difference: Benzodioxole carboxamide linked to a thiazole ring. Synthesis: Achieved via Hantzsch cyclization with high yield (90–95%). The thiazole moiety may confer antimicrobial or anticancer activity, leveraging heterocyclic bioactivity .

N-(2-Propyltetrazol-5-Yl)-1,3-Benzodioxole-5-Carboxamide

Structural and Functional Analysis Table

Biological Activity

N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which may influence its chemical reactivity and biological activity. The general formula can be represented as follows:

This structure allows for interactions with various molecular targets, including enzymes and receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate significant antibacterial potential, comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In various cancer cell lines, it has shown the ability to inhibit cell proliferation and induce apoptosis. For instance, in human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : 60% at 50 µM concentration after 48 hours.

- Apoptotic Induction : Increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It may modulate the activity of certain receptors involved in apoptosis pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide | Lacks methyl group | Moderate antibacterial activity |

| N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide | Lacks methoxy group | Lower anticancer efficacy |

| N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-sulfonamide | Contains sulfonamide group | Enhanced antimicrobial properties |

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against clinical isolates of MRSA. The results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics .

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways .

- Mechanistic Insights : Investigations into its mechanism revealed that the compound interacts with DNA topoisomerases, leading to DNA damage in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, and how can purity be optimized?

- Answer : The synthesis typically involves multi-step pathways, including condensation of substituted anilines with acyl chlorides or isocyanates to form the carboxamide core. Key steps include:

- Coupling of the 1,3-benzodioxole-5-carboxylic acid derivative with N-(2-methoxy-5-methylphenyl)amine under peptide-coupling conditions (e.g., EDCI/HOBt) .

- Purification via recrystallization or column chromatography to isolate the product in >95% purity .

- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side products like unreacted intermediates .

- Validation : Purity should be confirmed using HPLC (retention time comparison) and NMR spectroscopy (integration of aromatic protons) .

Q. How can the structural and electronic properties of this compound be characterized to inform biological activity?

- Answer : Utilize:

- NMR spectroscopy : Assign aromatic protons (δ 6.5–7.5 ppm for benzodioxole and methoxyphenyl groups) and carbonyl resonances (δ ~165–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Computational modeling : Density Functional Theory (DFT) to predict electron distribution, HOMO-LUMO gaps, and potential binding interactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. neuronal models) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of hypothesized targets (e.g., kinases, GPCRs) .

- Metabolite screening : Identify active metabolites via LC-MS/MS in plasma or tissue homogenates .

Q. How can structure-activity relationships (SAR) be explored to enhance selectivity for therapeutic targets?

- Answer :

- Derivatization : Synthesize analogs with modifications to:

- The methoxy group (e.g., replace with ethoxy, halogen) .

- The benzodioxole ring (e.g., introduce methyl or nitro substituents) .

- Biological testing : Compare IC₅₀ values against key enzymes (e.g., COX-2, topoisomerases) .

- Molecular docking : Map binding poses to identify critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. rapid clearance)?

- Answer :

- Comparative studies : Use standardized protocols for in vivo models (e.g., Sprague-Dawley rats, C57BL/6 mice) .

- Route of administration : Compare oral vs. intravenous delivery to assess first-pass metabolism .

- Analytical consistency : Validate LC-MS/MS methods with internal standards (e.g., deuterated analogs) .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times .

- In vivo Testing : Pair pharmacokinetic studies with tissue distribution analyses (e.g., brain-to-plasma ratios) .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectra and assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.